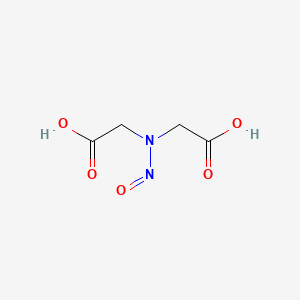

Nitrosoiminodiacetic acid

Descripción general

Descripción

Nitrosoiminodiacetic acid is a chemical compound with the molecular formula C4H6N2O5 . It is characterized by a unique nitrogen-oxygen combination located next to a carbon backbone .

Molecular Structure Analysis

The this compound molecule contains a total of 17 atoms. There are 6 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well-documented in the available literature .

Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 538.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . Its molar refractivity is 32.2±0.5 cm3, and it has a polar surface area of 107 Å2 .

Aplicaciones Científicas De Investigación

1. Quality Measurement in Agriculture

Nitrosoiminodiacetic acid derivatives, such as nitroheterocyclic drugs, are used in measuring quality attributes of horticultural produce using near-infrared (NIR) spectroscopy. This includes nondestructive measurement of soluble solids content, texture, dry matter, and acidity in fruits and vegetables, significantly aiding in agricultural quality control (Nicolai et al., 2007).

2. Biocidal and Antimicrobial Effects

Free nitrous acid (FNA), a derivative of this compound, has been identified as a potent biocidal agent against a range of microorganisms involved in wastewater management. It is used to control sewer corrosion and odor, improve sludge reduction, and enhance energy recovery in wastewater systems (Duan et al., 2019).

3. Medical Imaging and Diagnosis

This compound derivatives are used in medical imaging, particularly in the development of agents targeting hypoxic tumors. These compounds help in the non-invasive determination of hypoxia, which is crucial for the diagnosis and treatment of certain types of cancer (Mallia et al., 2008).

4. Anti-inflammatory Properties

Some this compound derivatives, particularly nitro-fatty acids, exhibit anti-inflammatory properties. They have been shown to inhibit proinflammatory cytokine secretion in macrophages, providing insights into potential therapeutic applications for cardiovascular and metabolic diseases (Cui et al., 2006).

5. Air Pollution Chemistry

In atmospheric chemistry, derivatives of this compound play a role in the formation of nitrous acid, a key precursor for hydroxyl radicals in the troposphere. This aspect is crucial for understanding and managing air pollution and environmental health (Stemmler et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Nitrosoiminodiacetic acid is a nitrosated analog of iminodiacetic acid It’s known that nitrosamines, a group to which this compound belongs, are potent carcinogens . They can interact with DNA and cause mutations, leading to cancer .

Mode of Action

Nitrosamines, in general, are known to cause dna damage, leading to mutations and potentially cancer . They can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This process could be a part of this compound’s mode of action.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that nitrosamines are generally highly reactive and can be rapidly absorbed and distributed in the body . The bioavailability of this compound would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

As a nitrosamine, it’s known to have genotoxic effects, causing dna damage that can lead to mutations and potentially cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitrosamines can form under certain conditions, such as in the presence of nitrous acid, alkyl nitrites, and nitrogen oxides . Therefore, the presence of these substances could potentially influence the action of this compound. Furthermore, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Nitrosoiminodiacetic acid are not fully understood due to limited research. As a nitrosamine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism

Molecular Mechanism

Nitrosamines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models .

Propiedades

IUPAC Name |

2-[carboxymethyl(nitroso)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O5/c7-3(8)1-6(5-11)2-4(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYVHYXTFHZCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021043 | |

| Record name | Nitrosoiminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25081-31-6 | |

| Record name | Nitrosoiminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25081-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoiminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoiminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(carboxymethyl)(nitroso)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROSOIMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRD7T0PY6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Nitrosoiminodiacetic acid in environmental studies?

A1: this compound (NIDA) is a significant compound in environmental research due to its presence as a degradation product of chelating agents like Nitrilotriacetic acid (NTA). [] NTA is commonly found in detergents and industrial applications, and its breakdown into NIDA raises concerns about potential environmental and toxicological impacts.

Q2: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is a key technique used to identify and quantify this compound (NIDA) within complex mixtures, such as those found in hazardous waste. [, ] This method often involves derivatization of NIDA to enhance its volatility and detectability.

Q3: Can you elaborate on the detection of this compound in hazardous waste and its environmental implications?

A4: this compound (NIDA) has been detected in hazardous waste, specifically in samples taken from Tank 241-SY-103, a storage tank at the Hanford Site. [] Its presence in this context is likely linked to the degradation of chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA), commonly used in nuclear waste processing. [] The identification of NIDA in such waste streams raises concerns about its potential release into the environment and the subsequent ecological and health risks it might pose.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)

![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)

![Pyrimido[1,2-a]benzimidazole](/img/structure/B3050247.png)